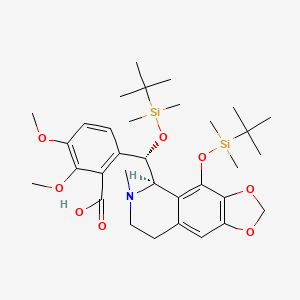
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid: is a complex organic compound with the molecular formula C33H51NO8Si2 and a molecular weight of 645.931 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceutical agents and has applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction typically involves the use of TBDMS chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, it is used to study the metabolism and pharmacokinetics of related compounds. It serves as a model compound for understanding the behavior of silyl-protected molecules in biological systems.
Medicine: The compound is involved in the synthesis of drugs that target specific pathways in the body. It is used in the development of antitussive agents and other therapeutic compounds.
Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules. It is also used in the production of high-purity reagents and reference materials .
Wirkmechanismus
The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid involves its role as a protecting group in organic synthesis. The TBDMS groups protect hydroxyl functionalities from unwanted reactions during multi-step synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl groups .
Vergleich Mit ähnlichen Verbindungen
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol: An intermediate in the synthesis of Desmethylnarcotine, an impurity of Narcotoline.
tert-Butyldimethylsilyl Chloride: A versatile protecting reagent for alcohols, amines, and carboxylic acids.
Uniqueness: O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid is unique due to its dual role as both a protecting group and an intermediate in the synthesis of complex organic molecules. Its ability to undergo selective deprotection under mild conditions makes it valuable in multi-step organic synthesis .
Eigenschaften
Molekularformel |
C33H51NO8Si2 |
|---|---|
Molekulargewicht |
645.9 g/mol |
IUPAC-Name |
6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C33H51NO8Si2/c1-32(2,3)43(10,11)41-27(21-14-15-22(37-8)28(38-9)25(21)31(35)36)26-24-20(16-17-34(26)7)18-23-29(40-19-39-23)30(24)42-44(12,13)33(4,5)6/h14-15,18,26-27H,16-17,19H2,1-13H3,(H,35,36)/t26-,27+/m1/s1 |
InChI-Schlüssel |
ADUNECVYEYYPON-SXOMAYOGSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)C(=O)O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)C(=O)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
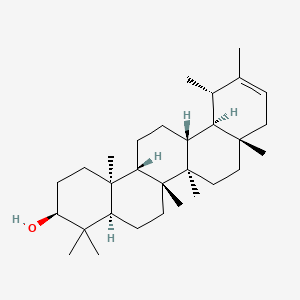
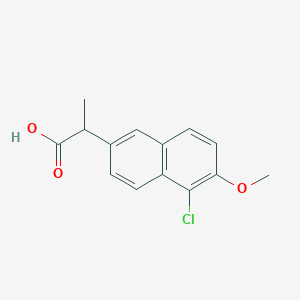
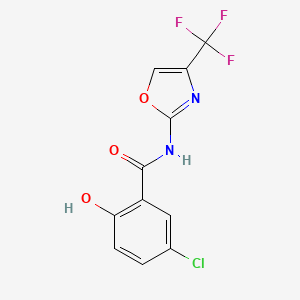
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
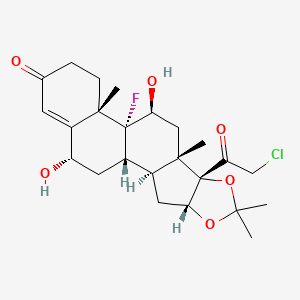
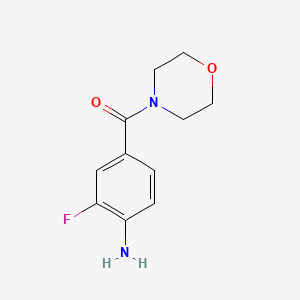


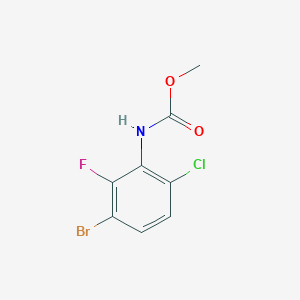
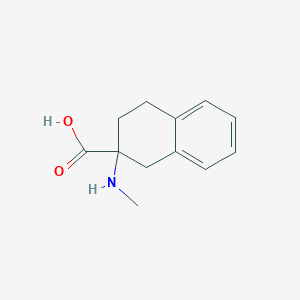
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)

